molecular formula C15H11F3O2 B8164029 3-Methoxy2'-trifluoromethyl-[1,1'-biphenyl]-4-carboxaldehyde

3-Methoxy2'-trifluoromethyl-[1,1'-biphenyl]-4-carboxaldehyde

Cat. No.: B8164029
M. Wt: 280.24 g/mol
InChI Key: AGNIUIPJVAVVDY-UHFFFAOYSA-N
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Description

3-Methoxy2’-trifluoromethyl-[1,1’-biphenyl]-4-carboxaldehyde is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a methoxy group at the 3-position, a trifluoromethyl group at the 2’-position, and a carboxaldehyde group at the 4-position of the biphenyl structure. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy2’-trifluoromethyl-[1,1’-biphenyl]-4-carboxaldehyde typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a boronic acid derivative and an aryl halide. For instance, 3-methoxyphenylboronic acid can be coupled with 2’-trifluoromethylbromobenzene in the presence of a palladium catalyst and a base.

    Introduction of the Carboxaldehyde Group: The carboxaldehyde group can be introduced via a formylation reaction. One common method is the Vilsmeier-Haack reaction, where the biphenyl compound is treated with a mixture of dimethylformamide and phosphorus oxychloride to form the aldehyde group at the desired position.

Industrial Production Methods

In an industrial setting, the synthesis of 3-Methoxy2’-trifluoromethyl-[1,1’-biphenyl]-4-carboxaldehyde may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy2’-trifluoromethyl-[1,1’-biphenyl]-4-carboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and trifluoromethyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the biphenyl core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 3-Methoxy2’-trifluoromethyl-[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: 3-Methoxy2’-trifluoromethyl-[1,1’-biphenyl]-4-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

3-Methoxy2’-trifluoromethyl-[1,1’-biphenyl]-4-carboxaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methoxy2’-trifluoromethyl-[1,1’-biphenyl]-4-carboxaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The methoxy group can influence the compound’s binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy2’-trifluoromethyl-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    3-Methoxy2’-trifluoromethyl-[1,1’-biphenyl]-4-methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.

    2-Methoxy3’-trifluoromethyl-[1,1’-biphenyl]-4-carboxaldehyde: Similar structure but with different positions of the methoxy and trifluoromethyl groups.

Uniqueness

3-Methoxy2’-trifluoromethyl-[1,1’-biphenyl]-4-carboxaldehyde is unique due to the specific combination and positions of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-methoxy-4-[2-(trifluoromethyl)phenyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c1-20-14-8-10(6-7-11(14)9-19)12-4-2-3-5-13(12)15(16,17)18/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNIUIPJVAVVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CC=C2C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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